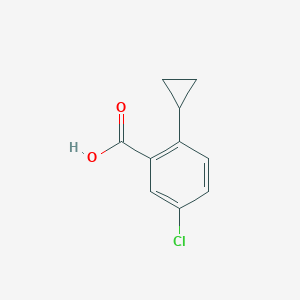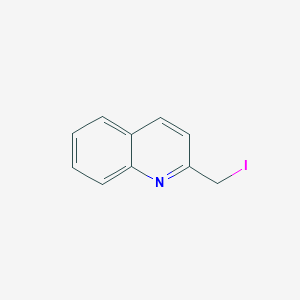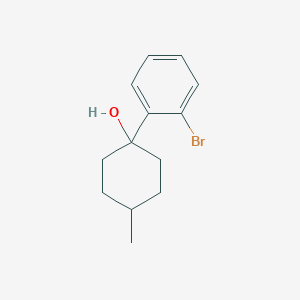
1-(2-Bromophenyl)-4-methylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-4-methylcyclohexan-1-ol is an organic compound featuring a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-4-methylcyclohexan-1-ol typically involves the bromination of a precursor compound. One common method is the bromination of 4-methylcyclohexanone using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromophenyl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products:
Oxidation: 1-(2-Bromophenyl)-4-methylcyclohexanone.
Reduction: 1-(2-Bromophenyl)-4-methylcyclohexane.
Substitution: 1-(2-Methoxyphenyl)-4-methylcyclohexan-1-ol or 1-(2-Cyanophenyl)-4-methylcyclohexan-1-ol.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-4-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-4-methylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with molecular targets .
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-4-methylcyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol: Contains a fluorine atom instead of bromine.
1-(2-Iodophenyl)-4-methylcyclohexan-1-ol: Features an iodine atom in place of bromine.
Uniqueness: 1-(2-Bromophenyl)-4-methylcyclohexan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.
Propiedades
Fórmula molecular |
C13H17BrO |
|---|---|
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-10-6-8-13(15,9-7-10)11-4-2-3-5-12(11)14/h2-5,10,15H,6-9H2,1H3 |
Clave InChI |
MLQMYLITKDNECF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(C2=CC=CC=C2Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



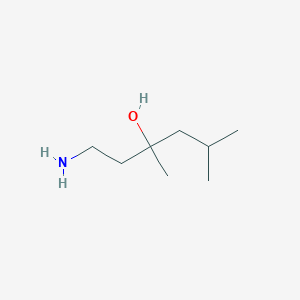
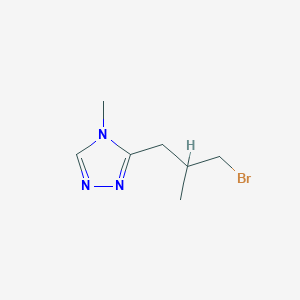
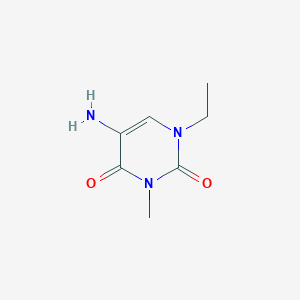
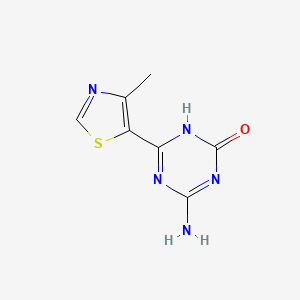
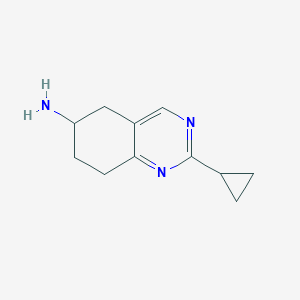
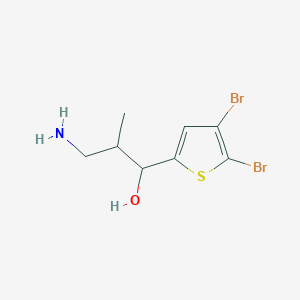
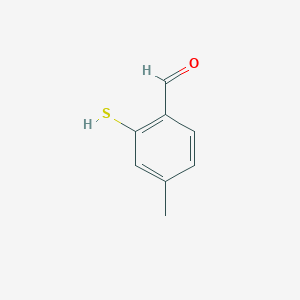
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)

